molecular formula C22H33ClN2O4 B061876 N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide CAS No. 171261-21-5

N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide

Cat. No. B061876
M. Wt: 425 g/mol
InChI Key: NMGOZJYESCNVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the inflammatory response.

Biochemical And Physiological Effects

N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide in lab experiments is its potential as a new drug candidate. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the research on N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide. One direction is to further investigate its mechanism of action to optimize its use in experiments. Another direction is to explore its potential as a new drug candidate for the treatment of cancer, inflammation, and microbial infections. Additionally, research could focus on the development of new synthetic methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide involves several steps. The starting material is 3,4,5-trimethoxybenzaldehyde, which is reacted with butylamine to form N-butyl-3,4,5-trimethoxybenzamide. This intermediate is then reacted with 8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-one to obtain the final product.

Scientific Research Applications

N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide has potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

171261-21-5

Product Name

N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide

Molecular Formula

C22H33ClN2O4

Molecular Weight

425 g/mol

IUPAC Name

N-butyl-3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride

InChI

InChI=1S/C22H32N2O4.ClH/c1-6-7-10-24(18-13-16-8-9-17(14-18)23(16)2)22(25)15-11-19(26-3)21(28-5)20(12-15)27-4;/h11-13,16-17H,6-10,14H2,1-5H3;1H

InChI Key

NMGOZJYESCNVLQ-UHFFFAOYSA-N

SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

Canonical SMILES

[H+].CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-]

synonyms

N-butyl-3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl) benzamide hydrochloride

Origin of Product

United States

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